molecular formula C10H12ClN5O4 B12391618 6-Chloroguanineriboside

6-Chloroguanineriboside

Cat. No.: B12391618
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-DTUHVUQASA-N
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Description

6-Chloroguanineriboside (C₁₀H₁₂ClN₅O₄; exact mass 301.0577782), also referred to as 6-Chloroguanosine, is a purine nucleoside analog characterized by a chlorine substitution at the 6-position of the guanine base . This structural modification enhances its bioactivity, particularly in oncology. As a nucleoside analog, it integrates into DNA during replication, inhibiting synthesis and inducing apoptosis in rapidly dividing cells. Its primary therapeutic application targets indolent lymphoid malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma, by disrupting DNA repair mechanisms and promoting cytotoxic effects .

The compound’s mechanism involves competitive inhibition of adenosine deaminase (ADA), an enzyme critical for purine salvage pathways, thereby accumulating deoxyadenosine metabolites that trigger cell death . Its specificity for lymphoid cells makes it a cornerstone in chemotherapy regimens for hematologic cancers.

Properties

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

TXWHPSZYRUHEGT-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(N=C2Cl)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for 6-Chloroguanineriboside are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloroguanineriboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of 6-Chloroguanineriboside .

Scientific Research Applications

6-Chloroguanineriboside has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloroguanineriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death). This action is particularly effective against indolent lymphoid malignancies . The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation .

Comparison with Similar Compounds

This section evaluates 6-Chloroguanineriboside against structurally and functionally related compounds, focusing on molecular properties, commercial availability, and bioactivity.

Structural and Functional Comparison with Mass-Similar Metabolites

Despite sharing similar exact mass values, 6-Chloroguanineriboside differs significantly from other metabolites in structure and application (Table 1).

Key Observations :

  • Structural Divergence : Unlike the thiazole and benzyl ether derivatives, 6-Chloroguanineriboside’s nucleoside structure enables DNA incorporation, a critical feature for anticancer activity.
  • Bioactivity: The chlorine atom at the 6-position enhances metabolic stability and target specificity compared to non-halogenated analogs .
Commercial Availability and Pricing

Table 2: Commercial Profiles of 6-Chloroguanineriboside and Related Compounds

Compound Name Vendor (Source) Pricing (EUR) Available Quantities
6-Chloroguanineriboside CymitQuimica 1g: €24; 10g: €27 1g–100g
(3-Methoxy-4-methylphenyl)methanol CymitQuimica Inquire for pricing 500mg–5g

Key Observations :

  • Market Accessibility: 6-Chloroguanineriboside is more readily available in bulk (up to 100g) compared to (3-Methoxy-4-methylphenyl)methanol, which requires custom inquiries .
  • Cost Efficiency : The price per gram decreases significantly at larger scales (e.g., 100g at €150), suggesting industrial viability for research or therapeutic production .
Functional Group Impact on Bioactivity
  • Chlorine Substitution: The 6-chloro group in 6-Chloroguanineriboside reduces enzymatic deactivation by ADA, prolonging its intracellular half-life compared to non-halogenated guanosine analogs .
  • Ribose Moiety: The ribose sugar enables phosphorylation into the active triphosphate form, a prerequisite for DNA incorporation—a feature absent in non-nucleoside analogs like thiazole derivatives .

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